11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride
Description
11-Cyclopentyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one hydrochloride is a diazatricyclic alkaloid derivative characterized by a rigid tricyclic core (7.3.1.0²,⁷ framework) and a cyclopentyl substituent at the 11-position. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies .
Properties
IUPAC Name |
11-cyclopentyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16-7-3-6-15-13-8-12(10-18(15)16)9-17(11-13)14-4-1-2-5-14;/h3,6-7,12-14H,1-2,4-5,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTXKZCCXCGPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3CC(C2)C4=CC=CC(=O)N4C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core structure through cyclization reactions, followed by the introduction of the cyclopentyl group and the final conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one scaffold is a common framework for alkaloids and synthetic derivatives. Variations in substituents at the 11-position significantly influence pharmacological profiles. Below is a detailed comparison:
Structural and Functional Insights
Substituent Size and Polarity :
- Smaller substituents (e.g., methyl in Methylcytisine) favor blood-brain barrier penetration, correlating with neuroactivity .
- Bulky groups (e.g., naphthalenyl in the PLK1 inhibitor) enhance target selectivity by occupying hydrophobic pockets in enzymes .
- Polar groups (e.g., sulfonylphenyl in Compound 7) improve solubility and protein-binding efficiency .
Pharmacokinetics :
- Biological Targets: Methylcytisine and HupA target neurological pathways (AChE, NMDA receptors), while PLK1 and SARS-CoV-2 inhibitors focus on oncology/virology . Densazalin’s cytotoxicity suggests a non-selective mechanism, possibly intercalation or topoisomerase inhibition .
Biological Activity
The compound 11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is a member of a unique class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological interactions. The key structural characteristics include:
- Molecular Formula : C₁₃H₁₅ClN₂O
- Molecular Weight : 250.73 g/mol
- LogP : 2.1 (indicating moderate lipophilicity)
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂O |
| Molecular Weight | 250.73 g/mol |
| LogP | 2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Research indicates that This compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Protein Interactions : The compound has shown the ability to inhibit specific protein-protein interactions essential for cancer cell migration and proliferation.
- Modulation of Enzyme Activity : It affects enzymes involved in metabolic pathways, potentially leading to altered cellular responses in cancer and other diseases.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
Study 1: Cancer Cell Migration Inhibition
A study conducted by researchers at a prominent cancer research institute explored the effects of the compound on cancer cell lines expressing mutant p53 proteins. The results demonstrated that treatment with This compound significantly reduced cell migration by inhibiting the expression of DNAJA1 and conformational mutant p53.
Study 2: Enzyme Modulation
Another investigation focused on the modulation of key metabolic enzymes by the compound. The findings suggested that it effectively inhibited the activity of enzymes involved in glycolysis and fatty acid metabolism, indicating potential applications in metabolic disorders.
Table 2: Summary of Key Research Findings
| Study | Findings |
|---|---|
| Cancer Cell Migration | Reduced migration in mutant p53-expressing cells |
| Enzyme Activity Modulation | Inhibition of glycolytic and fatty acid metabolism enzymes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
